
5-Aminoisothiazole-4-carboxamide
Overview
Description
5-Aminoisothiazole-4-carboxamide is an intermediate metabolite in the purine de novo synthesis pathway and a potent activator of the human AMP-activated protein kinase (AMPK) activity in vitro . It can play an important regulatory role .
Molecular Structure Analysis
The molecular structure of this compound is related to its function as an intermediate metabolite in the purine de novo synthesis pathway .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it plays a role in the regulation of AMPK and acetyl-CoA carboxylase phosphorylation .Physical And Chemical Properties Analysis
This compound is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . Its molecular weight is 143.17 .Mechanism of Action
Target of Action
The primary target of 5-Aminoisothiazole-4-carboxamide is the AMP-dependent protein kinase (AMPK). This compound is an intermediate in the generation of inosine monophosphate and an analog of adenosine monophosphate (AMP) that is capable of stimulating AMPK activity .
Mode of Action
This compound interacts with its target, AMPK, by mimicking the structure of AMP. This allows it to bind to AMPK and stimulate its activity. The activation of AMPK can lead to various changes within the cell, such as the regulation of energy balance and the stimulation of glucose uptake .
Biochemical Pathways
The action of this compound affects the purine metabolism pathway. It is an intermediate in the generation of inosine monophosphate, a key molecule in this pathway. The activation of AMPK can also influence other metabolic pathways, leading to changes in cellular energy balance and glucose metabolism .
Pharmacokinetics
These properties can impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The activation of AMPK by this compound can lead to several molecular and cellular effects. For instance, it can increase the metabolic activity of tissues and change the physical composition of muscle. This has led to interest in its potential use as a treatment for conditions like diabetes .
Advantages and Limitations for Lab Experiments
The advantages of using 5-Aminoisothiazole-4-carboxamide in lab experiments include its low cost, ease of synthesis, and its wide range of applications. The main limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Future Directions
There are a number of potential future directions for research on 5-Aminoisothiazole-4-carboxamide. These include further investigation of its biochemical and physiological effects, investigation of its potential therapeutic applications, and exploration of its potential role in the synthesis of novel drugs. Additionally, further research is needed to determine the optimal conditions for the synthesis of this compound, as well as to develop efficient methods for its purification and characterization.
Scientific Research Applications
5-Aminoisothiazole-4-carboxamide has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of peptide-based inhibitors of bacterial and viral enzymes. This compound has also been used as a substrate for the synthesis of small molecule inhibitors of bacterial and viral enzymes. This compound has also been used in the synthesis of novel antifungal agents, such as triclosan and triclocarban, and it has been used in the synthesis of novel antibiotics, such as cefaclor and cefotaxime. This compound has also been used in the synthesis of novel anticoagulants, such as warfarin and heparin.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Aminoisothiazole-4-carboxamide plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as AMP-activated protein kinase (AMPK), which is involved in regulating cellular energy homeostasis . The compound’s interaction with AMPK can influence various metabolic pathways, including glucose and lipid metabolism . Additionally, this compound has been found to interact with transcription factors, affecting gene expression and cellular responses to metabolic stress .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to activate AMPK, leading to increased glucose uptake and fatty acid oxidation in skeletal muscle cells . This activation can also result in the inhibition of proinflammatory cytokine production in glial cells, highlighting its potential anti-inflammatory properties . Furthermore, this compound can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. The compound activates AMPK by mimicking the effects of AMP, leading to the phosphorylation and activation of downstream targets involved in energy metabolism . This activation results in the inhibition of anabolic pathways and the stimulation of catabolic pathways, promoting energy production and reducing cellular stress . Additionally, this compound can inhibit the activity of certain transcription factors, such as nuclear factor kappa B (NF-κB), thereby reducing the expression of proinflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have demonstrated that prolonged exposure to this compound can lead to sustained activation of AMPK and persistent changes in cellular metabolism . The compound’s effects may diminish over extended periods, potentially due to adaptive cellular responses or metabolic compensation mechanisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can activate AMPK and improve metabolic parameters, such as glucose tolerance and insulin sensitivity . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and renal dysfunction . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate energy metabolism. The compound activates AMPK, which in turn phosphorylates key enzymes involved in glucose and lipid metabolism, such as acetyl-CoA carboxylase and hormone-sensitive lipase . This activation leads to increased glucose uptake, enhanced fatty acid oxidation, and reduced lipid synthesis . Additionally, this compound can influence the levels of metabolites, such as adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide (NAD+), further modulating cellular energy status .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters, such as organic cation transporters, and distributed to various cellular compartments . Once inside the cell, this compound can accumulate in specific organelles, such as mitochondria, where it exerts its effects on energy metabolism . The compound’s distribution within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound has been found to localize to mitochondria, where it activates AMPK and modulates mitochondrial function . Additionally, this compound can be targeted to other cellular compartments, such as the nucleus, where it influences gene expression and cellular responses to metabolic stress. The compound’s localization is regulated by targeting signals and post-translational modifications that direct it to specific organelles.
properties
IUPAC Name |
5-amino-1,2-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c5-3(8)2-1-7-9-4(2)6/h1H,6H2,(H2,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGGZUAKRFPJGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=C1C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1421637-53-7 | |
| Record name | 5-Aminoisothiazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



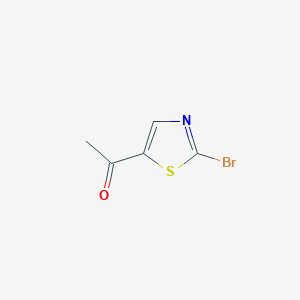
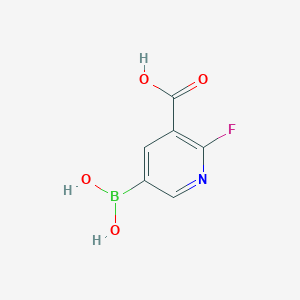
![5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527648.png)
![1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole](/img/structure/B1527650.png)

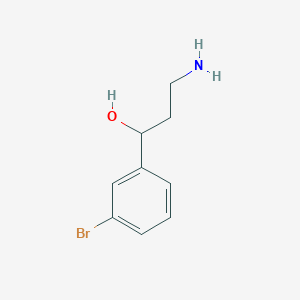
![tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)hydrazinecarboxylate](/img/structure/B1527654.png)

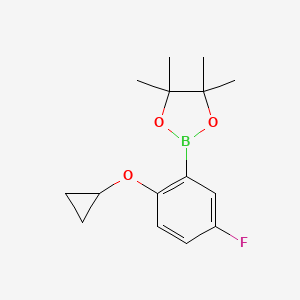

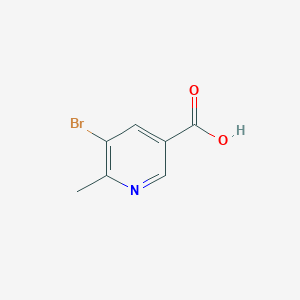
![tert-Butyl 6-formyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1527664.png)

![2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde](/img/structure/B1527668.png)